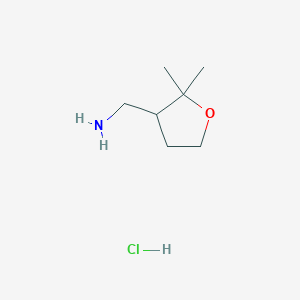![molecular formula C23H21N3O4S2 B2370735 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1105251-88-4](/img/structure/B2370735.png)
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
科学的研究の応用
Photochemistry and Photostability
The photochemistry of quinolone compounds similar to the one has been studied, revealing that these compounds undergo low-efficiency photoreactions, such as substitution and decarboxylation under irradiation in aqueous solutions. The presence of certain groups, like fluorine, affects their photostability and reaction pathways. These studies highlight the importance of understanding the photostability of such compounds for their potential applications in medicinal chemistry and material science (Mella, Fasani, & Albini, 2001).
Luminescent Properties
Research into naphthalimide compounds with piperazine substituents, which share structural similarities with the queried compound, has demonstrated unique luminescent properties. These properties are influenced by the pH of the environment, making these compounds useful as pH probes in bioanalytical chemistry. The study of their luminescent properties and photo-induced electron transfer could have implications for designing new fluorescent markers or sensors (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Antibacterial Activities
The synthesis of new quinolone antibacterials incorporating piperazine and fluoromethyl groups has been explored, demonstrating that structural modifications at certain positions can yield compounds with significant in vitro antibacterial activity. This research is fundamental in the ongoing search for new antibacterial agents to combat resistant bacterial strains. The methodologies and structure-activity relationships derived from these studies contribute to the broader field of antibacterial drug discovery (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Antimicrobial Study of Fluoroquinolone-based Compounds
Fluoroquinolone-based compounds with piperazine moieties have been synthesized and evaluated for their antimicrobial properties. These studies not only contribute to the development of new antimicrobial agents but also help in understanding how structural variations affect the biological activity of fluoroquinolone derivatives (Patel & Patel, 2010).
Crystal Structure Analysis
The crystal structure analysis of compounds structurally related to fluoroquinolones provides insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms. Such analyses are crucial for the rational design of compounds with desired biological or physical properties, aiding in the development of more efficient and selective agents (Ullah & Altaf, 2014).
作用機序
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSIMZIFCKAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

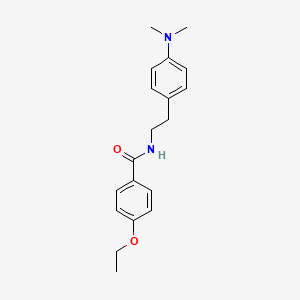
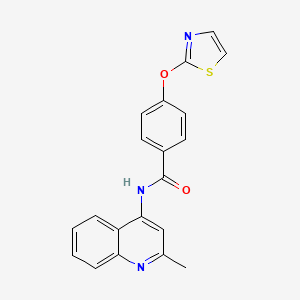
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)

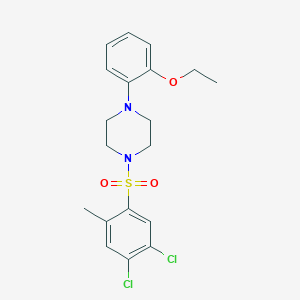
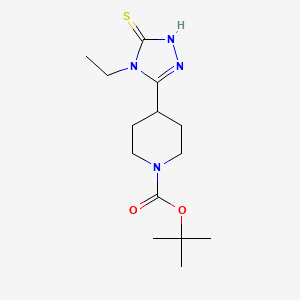

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)
![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)
